molecular formula C13H20N2O B6613445 3-(2,6-Diethylphenyl)-1,1-dimethylurea CAS No. 60006-09-9

3-(2,6-Diethylphenyl)-1,1-dimethylurea

Cat. No. B6613445
CAS RN: 60006-09-9
M. Wt: 220.31 g/mol
InChI Key: KXLPUYQOJCAMBP-UHFFFAOYSA-N
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Description

3-(2,6-Diethylphenyl)-1,1-dimethylurea (DEDPMU) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a colorless, water-soluble compound with a low melting point of approximately 40°C. DEDPMU is a non-volatile compound and is relatively stable in aqueous solutions. Its chemical structure consists of a urea moiety linked to two ethyl groups and a phenyl ring, with a methyl group attached to the nitrogen atom of the urea moiety.

Scientific Research Applications

3-(2,6-Diethylphenyl)-1,1-dimethylurea has been used in a variety of scientific research applications. It has been used as an inhibitor of enzymes involved in the production of prostaglandins, which are hormone-like substances that play a role in inflammation and other physiological processes. It has also been used in studies of the role of nitric oxide in the regulation of vascular tone and the effects of oxidative stress on cell physiology. In addition, 3-(2,6-Diethylphenyl)-1,1-dimethylurea has been used as a tool to study the structure and function of proteins involved in signal transduction pathways.

Mechanism of Action

The mechanism of action of 3-(2,6-Diethylphenyl)-1,1-dimethylurea is not fully understood. It is thought to act as an inhibitor of enzymes involved in the production of prostaglandins, by binding to the active site of the enzyme and blocking its activity. It is also thought to act as an antioxidant, by scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2,6-Diethylphenyl)-1,1-dimethylurea are not well understood. However, it has been shown to inhibit the production of prostaglandins, which are hormone-like substances that play a role in inflammation and other physiological processes. In addition, 3-(2,6-Diethylphenyl)-1,1-dimethylurea has been shown to reduce oxidative damage to cells and to have an effect on signal transduction pathways.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(2,6-Diethylphenyl)-1,1-dimethylurea in laboratory experiments is its relatively low cost and availability. It is also relatively stable in aqueous solutions and non-volatile, which makes it easier to use in experiments. However, there are some limitations to using 3-(2,6-Diethylphenyl)-1,1-dimethylurea in laboratory experiments. It can be difficult to purify and may produce by-products that can interfere with the results of the experiment. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments using this compound.

Future Directions

There are a number of potential future directions for research using 3-(2,6-Diethylphenyl)-1,1-dimethylurea. Further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. In addition, further studies could be conducted to examine the potential therapeutic applications of 3-(2,6-Diethylphenyl)-1,1-dimethylurea, such as its use as an anti-inflammatory agent or as an antioxidant. Finally, further research could be conducted to develop more efficient methods for synthesizing 3-(2,6-Diethylphenyl)-1,1-dimethylurea and to improve its purity for use in laboratory experiments.

Synthesis Methods

3-(2,6-Diethylphenyl)-1,1-dimethylurea can be synthesized by a number of methods. One of the most common methods involves the reaction of dimethylurea with 2,6-diethylphenol in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces a mixture of the desired product and other by-products. The mixture can then be purified by recrystallization or column chromatography.

properties

IUPAC Name

3-(2,6-diethylphenyl)-1,1-dimethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-5-10-8-7-9-11(6-2)12(10)14-13(16)15(3)4/h7-9H,5-6H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLPUYQOJCAMBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,6-Diethylphenyl)-1,1-dimethylurea

CAS RN

60006-09-9
Record name 3-(2,6-DIETHYLPHENYL)-1,1-DIMETHYLUREA
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